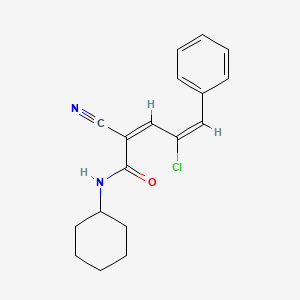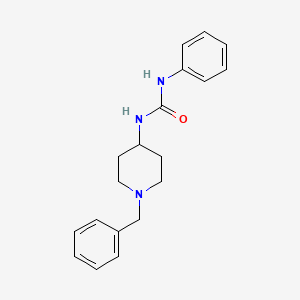
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans is a chiral compound that belongs to the class of azido-substituted oxolanes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3-azido-4-methoxyoxolane, trans typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the oxolane ring. The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide (DMF) and a source of azide ions, such as sodium azide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Sodium azide, polar aprotic solvents like DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted oxolanes.
Cycloaddition: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, rac-(3R,4S)-3-azido-4-methoxyoxolane, trans is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful for click chemistry applications, enabling the formation of triazoles through cycloaddition reactions .
Biology
In biological research, this compound can be used to modify biomolecules through bioorthogonal chemistry. The azido group can be selectively targeted in living systems without interfering with natural biological processes .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as antiviral and anticancer agents. The azido group can be converted to an amine, which can then be further functionalized to enhance biological activity .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for creating polymers and other advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of rac-(3R,4S)-3-azido-4-methoxyoxolane, trans largely depends on the functional group transformations it undergoes. For instance, when the azido group is reduced to an amine, the resulting compound can interact with biological targets such as enzymes or receptors. The azido group itself can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar oxolane ring structure but has a methylamino group instead of an azido group.
(3R,4S)-4-methyl-3-hexanol: Another chiral compound with a similar stereochemistry but different functional groups.
Uniqueness
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans is unique due to its azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable for applications in click chemistry and the selective modification of biomolecules .
Eigenschaften
CAS-Nummer |
1807887-96-2; 2089498-73-5 |
|---|---|
Molekularformel |
C5H9N3O2 |
Molekulargewicht |
143.146 |
IUPAC-Name |
(3R,4S)-3-azido-4-methoxyoxolane |
InChI |
InChI=1S/C5H9N3O2/c1-9-5-3-10-2-4(5)7-8-6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
YNJILEFHDHHSHM-RFZPGFLSSA-N |
SMILES |
COC1COCC1N=[N+]=[N-] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azatricyclo[3.2.1.0,2,4]octan-7-one](/img/structure/B2697396.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,4-DIFLUOROBENZAMIDE](/img/structure/B2697397.png)
![4-(dimethylsulfamoyl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2697398.png)



![N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2697403.png)


![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-(4-chloro-2-nitrophenoxy)-3-methoxybenzoate](/img/structure/B2697409.png)
![1-[(2-nitrophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2697411.png)


